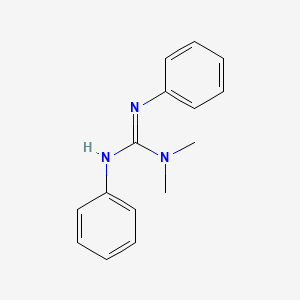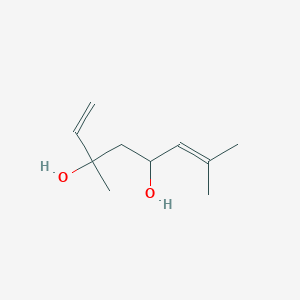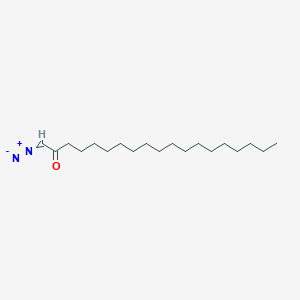![molecular formula C26H25N2P B14436399 N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline CAS No. 77116-68-8](/img/structure/B14436399.png)
N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline is an organic compound that features a dimethylamino group attached to a phenyl group, with a triphenylphosphanylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline typically involves the reaction of N,N-dimethylaniline with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A related compound with a dimethylamino group attached to a phenyl group.
Triphenylphosphine: A compound with a triphenylphosphanylidene group, used in various chemical reactions.
Uniqueness
N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline is unique due to the combination of the dimethylamino and triphenylphosphanylidene groups in its structure. This unique combination imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
77116-68-8 |
|---|---|
Molekularformel |
C26H25N2P |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(triphenyl-λ5-phosphanylidene)amino]aniline |
InChI |
InChI=1S/C26H25N2P/c1-28(2)23-20-18-22(19-21-23)27-29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-21H,1-2H3 |
InChI-Schlüssel |
CDKCYOMDFNXOIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



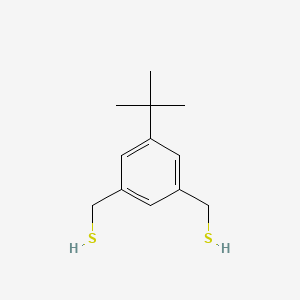
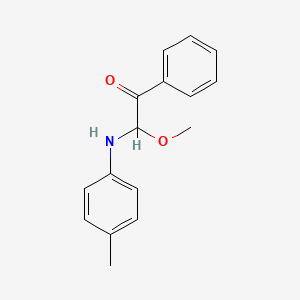
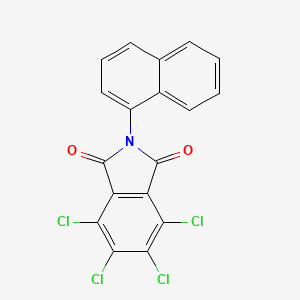
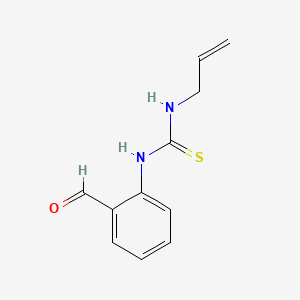
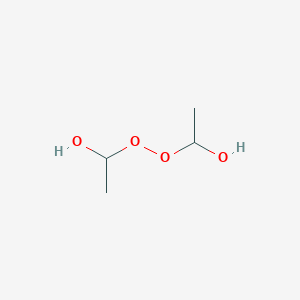
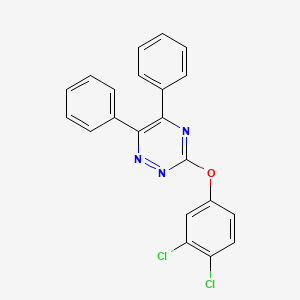
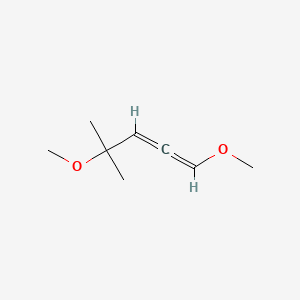
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
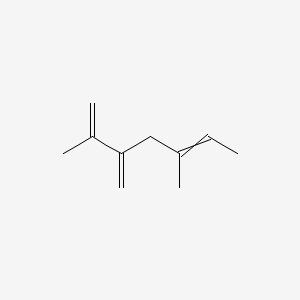
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
